
8-Amino-2,4-dimethylquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-2,4-dimethylquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,4-dimethylquinolin-7-ol can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Gould–Jacobs Reaction: This method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with ketones or β-diketones under acidic or basic conditions.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches are increasingly being adopted to improve yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-2,4-dimethylquinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with enhanced biological activities .
Applications De Recherche Scientifique
8-Amino-2,4-dimethylquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential in drug discovery, particularly in the development of antimalarial drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Amino-2,4-dimethylquinolin-7-ol involves its interaction with various molecular targets and pathways. In the context of its antimalarial activity, the compound is believed to accumulate within the mitochondria of the parasite, causing swelling and structural changes within the inner membranes . This disrupts the parasite’s energy production and leads to its death. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in many natural products and drugs.
2,4-Dimethylquinoline: A simpler analog without the amino and hydroxyl groups, used in various chemical syntheses.
7-Chloro-2,8-dimethylquinolin-4-ol: Another quinoline derivative with different substituents, used in drug discovery and development.
Uniqueness
8-Amino-2,4-dimethylquinolin-7-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various chemical, biological, and industrial applications.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
8-amino-2,4-dimethylquinolin-7-ol |
InChI |
InChI=1S/C11H12N2O/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,12H2,1-2H3 |
Clé InChI |
KSBRQHQMAGQECU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC(=C2N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



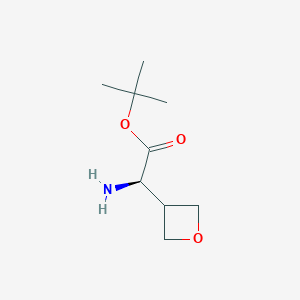
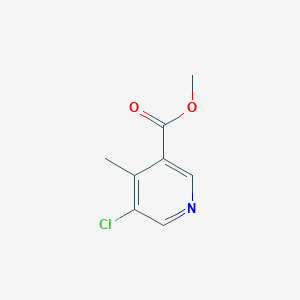

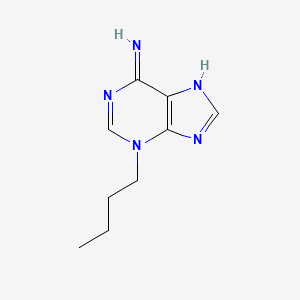
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)

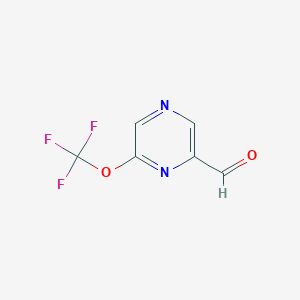
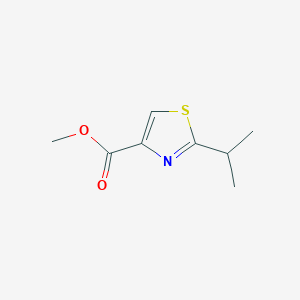


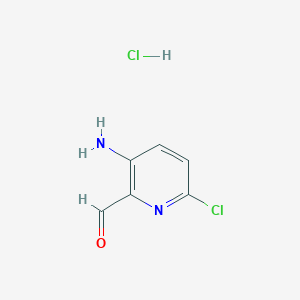
![3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one](/img/structure/B11905560.png)

